Piperidin-4-yl methanesulfonate hydrochloride
Overview
Description
Piperidin-4-yl methanesulfonate hydrochloride is a chemical compound with the CAS Number: 1443980-05-9 . It has a molecular weight of 215.7 and its IUPAC name is this compound .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H . The average mass of the molecule is 215.698 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Methanesulfonate Compounds in Scientific Research
Anesthesia in Fish : Tricaine methanesulfonate (TMS) is used in hatcheries and research to immobilize fish for marking, transport, and during invasive procedures. Proper use of TMS is crucial for reducing variability in recovery and experimental results, and increasing survival rates in fish research (Carter et al., 2010).
Advanced Oxidation Processes : Persulfate-based advanced oxidation processes are emerging as viable alternatives for water treatment, involving the activation of peroxide bonds in persulfate precursors. This technology, which can degrade a wide range of organic pollutants, is critically reviewed for its potential and challenges (Lee et al., 2020).
Piperidine Compounds in Scientific Research
Synthesis of N-Heterocycles : The use of tert-butanesulfinamide for asymmetric synthesis of piperidines and other N-heterocycles represents a significant area of interest. This methodology provides access to compounds that are important for natural products and therapeutic applications (Philip et al., 2020).
Neurological Applications : Donepezil, a piperidine derivative, is reviewed for its role in treating Alzheimer’s disease and its pharmacokinetics and pharmacodynamics. This highlights the importance of piperidine scaffolds in developing therapeutics for neurological conditions (Román & Rogers, 2004).
Chemistry and Pharmacology of Piperidine Alkaloids : Piperidine alkaloids from Pinus and related genera are explored for their pharmacological significance, showcasing the wide array of biological activities associated with these compounds (Singh et al., 2021).
Mechanism of Action
Target of Action
Piperidin-4-yl methanesulfonate hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives have been shown to have a wide range of biological activities . For instance, N-(piperidin-4-yl)benzamide derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Biochemical Pathways
For instance, N-(piperidin-4-yl)benzamide derivatives have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities . For instance, N-(piperidin-4-yl)benzamide derivatives have been found to show significant inhibitory bioactivity in HepG2 cells .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
piperidin-4-yl methanesulfonate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOUOLDAWUQSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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